Streptomycin is an aminoglycoside antibiotic produced by the soil bacterium Streptomyces griseus. [] It is a complex organic molecule classified as a trisaccharide, consisting of three subunits: streptidine, streptose, and N-methyl-L-glucosamine. [] In scientific research, streptomycin serves as a valuable tool in various fields due to its unique antibacterial properties and its ability to interact with specific cellular components.
The primary source of streptomycin is the soil bacterium Streptomyces griseus, which produces this compound as a secondary metabolite. This antibiotic was one of the first effective treatments for tuberculosis and has been pivotal in the development of antibiotic therapies.
Streptomycin is classified as an aminoglycoside antibiotic. Aminoglycosides are characterized by their ability to bind to bacterial ribosomes, leading to the inhibition of protein synthesis. Other members of this class include gentamicin, neomycin, and tobramycin.
The synthesis of streptomycin can occur through various methods, including fermentation and chemical synthesis. The most common method involves the fermentation process using Streptomyces griseus.
In laboratory settings, synthetic methods may involve steps such as hydrolysis, protection-deprotection strategies, and coupling reactions to form various derivatives of streptomycin, enhancing its efficacy or reducing side effects .
The molecular formula of streptomycin is CHNOS, and its molecular weight is approximately 581.63 g/mol. The structure features multiple amino groups and a sugar moiety, contributing to its solubility and biological activity.
Streptomycin undergoes various chemical reactions that can affect its stability and efficacy:
The stability of streptomycin can be influenced by factors such as pH, temperature, and exposure to light. Analytical methods like High-Performance Liquid Chromatography (HPLC) are commonly used to monitor these reactions and assess purity .
Streptomycin exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria.
Research indicates that streptomycin's effectiveness can vary based on bacterial resistance mechanisms, with some strains developing mutations that reduce susceptibility to aminoglycosides .
Relevant analyses often involve spectroscopic techniques such as UV-Vis spectroscopy and nuclear magnetic resonance (NMR) for characterization .
Streptomycin has several important applications in medicine:
The foundation for streptomycin’s discovery emerged from systematic studies of soil microbial ecology. In the 1920s–1930s, researchers observed that Actinomycetes (later reclassified as Streptomyces) inhibited bacterial growth in soil through "antibiosis." Robert Starkey and Selman Waksman first documented this phenomenon in 1923, noting zones of bacterial clearance around Actinomycete colonies [1] [7]. By the late 1930s, Waksman launched a targeted antibiotic screening program at Rutgers University, hypothesizing that soil microbes produced bioactive compounds to outcompete rivals. His team tested >10,000 microbial strains, leading to early antibiotics like actinomycin (1940) and streptothricin (1942), though their toxicity precluded clinical use [7] [9].
Waksman established a rigorous four-stage methodology for antibiotic discovery:
Table 1: Key Antibiotics Discovered in Waksman’s Lab (1940–1944)
Antibiotic | Source Organism | Activity Spectrum | Clinical Viability |
---|---|---|---|
Actinomycin | S. antibioticus | Gram-positive | Toxic |
Streptothricin | S. lavendulae | Broad-spectrum | Nephrotoxic |
Fradicin | S. fradiae | Antifungal | Limited use |
Streptomycin | S. griseus | Gram-negative, TB | Safe/Effective |
In 1943, Albert Schatz, a Ph.D. student under Waksman, focused on finding antibiotics against Gram-negative pathogens and tuberculosis. Working in isolation due to safety concerns, he screened >200 soil samples and throat swabs from healthy chickens. Two strains of Streptomyces griseus (18-16 from soil; D-1 from a chicken swab) produced a potent, non-toxic antibiotic [5] [8] [10]. On October 19, 1943, Schatz confirmed its efficacy against Mycobacterium tuberculosis H37, the most virulent human TB strain. He named the compound "streptomycin" to honor its source (Streptomyces) and structure (similar to streptothricin) [4] [5]. Co-researchers Elizabeth Bugie and Doris Jones validated its antibacterial properties, leading to the seminal 1944 publication [10] [5].
Merck & Co. partnered with Rutgers in 1944 to scale streptomycin production. Key innovations included:
Table 2: Industrial Fermentation Parameters for Streptomycin
Parameter | Laboratory Scale | Industrial Scale | Function |
---|---|---|---|
Bioreactor Volume | 500 mL flasks | 15,000-gallon tanks | Scalable production |
Medium | Soybean meal/glucose | Molasses/peptone | Cost-effective carbon/nitrogen |
Aeration | Shaker platforms | Impeller-driven | Maintained dissolved O₂ |
Duration | 5–7 days | 6–10 days | Peak antibiotic yield |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7